
Lesinurad sodium
Übersicht
Beschreibung
Lesinurad sodium is a uric acid transporter 1 (URAT1) inhibitor used primarily in the treatment of hyperuricemia associated with gout. It is typically administered in combination with a xanthine oxidase inhibitor to enhance its efficacy in reducing serum uric acid levels . This compound works by inhibiting the reabsorption of uric acid in the kidneys, thereby increasing its excretion and lowering serum uric acid concentrations .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Lesinurad-Natrium kann durch verschiedene Verfahren synthetisiert werden. Eine effiziente Syntheseroute beinhaltet die Verwendung von kostengünstigen Ausgangsmaterialien und milden Reaktionsbedingungen, was zu einer akzeptablen Gesamtausbeute führt . Die Synthese umfasst typischerweise die folgenden Schritte:
Ausgangsmaterial: 1-Bromnaphthalin.
Schlüsselreaktionen: Aminolyse und Hydrazinolyse mit Schwefelkohlenstoff (CS2).
Endprodukt: Lesinurad-Natrium wird nach mehreren Reinigungsschritten erhalten.
Industrielle Produktionsverfahren: Die industrielle Produktion von Lesinurad-Natrium beinhaltet die Herstellung seiner kristallinen Formen, die durch Techniken wie Röntgenpulverdiffraktometrie und Differential-Scanning-Kalorimetrie charakterisiert werden . Diese kristallinen Formen eignen sich aufgrund ihrer einfachen Handhabung und überlegenen pharmakologischen Eigenschaften für feste Darreichungsformen .
Analyse Chemischer Reaktionen
Reaktionstypen: Lesinurad-Natrium durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Lesinurad-Natrium kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die in Lesinurad-Natrium vorhandenen funktionellen Gruppen verändern.
Substitution: Substitutionsreaktionen können an bestimmten Stellen des Lesinurad-Natrium-Moleküls stattfinden und zur Bildung von Derivaten führen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid (H2O2) oder Kaliumpermanganat (KMnO4) können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig eingesetzt.
Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu verschiedenen oxidierten Formen von Lesinurad-Natrium führen, während Substitutionsreaktionen eine Reihe von Derivaten mit modifizierten funktionellen Gruppen erzeugen können .
Wissenschaftliche Forschungsanwendungen
Clinical Efficacy
Lesinurad sodium has been evaluated in several pivotal clinical trials that demonstrate its effectiveness when used in combination with xanthine oxidase inhibitors (XOIs) such as allopurinol or febuxostat.
Key Clinical Trials
- CLEAR 1 and CLEAR 2 Trials : These phase III trials assessed lesinurad (200 mg or 400 mg) combined with allopurinol versus allopurinol alone in patients with gout. The results showed that a significantly higher proportion of patients achieved target serum uric acid levels (<6 mg/dL) at six months compared to those receiving allopurinol alone (54.2% vs. 27.9%) .
- CRYSTAL Trial : This study involved patients with tophaceous gout and compared lesinurad combined with febuxostat versus febuxostat alone. While the primary endpoint was not statistically significant at six months, a notable improvement was observed in patients who had uncontrolled hyperuricemia at baseline .
Efficacy Data Table
Trial | Combination Treatment | Primary Endpoint Achieved (%) | Duration |
---|---|---|---|
CLEAR 1 | Lesinurad + Allopurinol | 54.2 | 6 months |
CLEAR 2 | Lesinurad + Allopurinol | 59.2 | 6 months |
CRYSTAL | Lesinurad + Febuxostat | Not statistically significant | 6 months |
Safety Profile
The safety profile of this compound has been generally favorable across clinical trials. Common adverse events included gout flares, headache, arthralgia, and nasopharyngitis, with no significant serious adverse events reported . The incidence of treatment-emergent adverse events was comparable between lesinurad and placebo groups.
Pharmacokinetics
This compound exhibits dose-dependent pharmacokinetics. Studies indicate that administration of lesinurad leads to a significant reduction in serum uric acid levels within hours post-dose. For instance, a single dose of 200 mg resulted in approximately a 46% reduction in serum uric acid levels at six hours .
Wirkmechanismus
Lesinurad sodium exerts its effects by inhibiting the activity of uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4) . URAT1 is a major transporter enzyme responsible for the reuptake of uric acid from the renal tubules. By inhibiting URAT1, this compound increases the excretion of uric acid, thereby lowering serum uric acid levels . This mechanism is particularly effective when used in combination with xanthine oxidase inhibitors, which reduce the production of uric acid .
Vergleich Mit ähnlichen Verbindungen
Lesinurad-Natrium ist unter den Harnsäuretransporter-Inhibitoren einzigartig durch seine selektive Hemmung von URAT1 und OAT4 . Ähnliche Verbindungen umfassen:
Probenecid: Ein weiteres urikosurisches Mittel, das die Rückresorption von Harnsäure in den Nieren hemmt.
Benzbromaron: Ein starkes urikosurisches Mittel, das ebenfalls URAT1 hemmt.
Sulfinpyrazon: Ein urikosurisches Mittel mit einem ähnlichen Wirkmechanismus.
Im Vergleich zu diesen Verbindungen hat Lesinurad-Natrium eine höhere Affinität für URAT1 und wird häufig in Kombination mit Xanthinoxidase-Inhibitoren verwendet, um bessere therapeutische Ergebnisse zu erzielen .
Biologische Aktivität
Lesinurad sodium, marketed under the brand name Zurampic, is a novel oral medication primarily used for the treatment of hyperuricemia associated with gout. Its mechanism of action involves the selective inhibition of uric acid transporters, specifically URAT1 and OAT4, leading to increased urinary excretion of uric acid and decreased serum uric acid (sUA) levels. This article will delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Lesinurad acts as a selective uric acid reabsorption inhibitor by targeting the URAT1 transporter, which is responsible for the reabsorption of uric acid in the renal tubules. By inhibiting URAT1, lesinurad promotes uric acid excretion and lowers sUA levels. Additionally, it has been shown to inhibit OAT4, contributing to its pharmacological effects .
Key Mechanisms:
- Inhibition of URAT1: Major transporter for urate reabsorption.
- Inhibition of OAT4: Additional pathway for urate handling.
- Dual Mechanism: When used in combination with xanthine oxidase inhibitors (XOIs), it provides a comprehensive approach to managing hyperuricemia.
Pharmacokinetics
Lesinurad is rapidly absorbed following oral administration, achieving peak plasma concentrations within 1 to 4 hours. The pharmacokinetic profile indicates a mean steady-state volume of distribution of approximately 20 L. Its protein binding is significant, which influences its therapeutic efficacy and safety profile .
Pharmacokinetic Parameters:
Parameter | Value |
---|---|
Maximum Plasma Concentration | 1-4 hours post-dose |
Volume of Distribution | ~20 L |
Protein Binding | High |
Clinical Efficacy
Clinical trials have demonstrated that lesinurad effectively reduces sUA levels in patients with gout. A notable study evaluated the efficacy of lesinurad in combination with febuxostat over a 12-month period. The primary endpoint was the proportion of patients achieving sUA levels below 5.0 mg/dL at six months .
Study Findings:
- Efficacy: Lesinurad significantly increased the proportion of patients achieving target sUA levels compared to placebo.
- Safety Profile: Lesinurad was well-tolerated with a low incidence of adverse effects.
Case Studies
A phase 1 clinical trial involving healthy volunteers assessed the pharmacodynamics of lesinurad. Participants received single doses ranging from 200 mg to 600 mg, leading to a dose-dependent increase in fractional excretion of uric acid (FE UA) and a corresponding decrease in sUA levels.
Results from Phase 1 Trial:
- 200 mg Dose: FE UA increased from baseline (5.8%) to 21.8% after 6 hours.
- 600 mg Dose: Maximum reduction in sUA by 42% observed at 6 hours post-dose .
PPARγ Modulation
Recent studies have indicated that lesinurad also interacts with peroxisome proliferator-activated receptor gamma (PPARγ). While it does not activate PPARγ in adipocytes to promote lipid accumulation, it shows modulatory effects that may contribute beneficially to its pharmacological profile .
PPARγ Interaction Highlights:
- Modulatory Potency: Lesinurad has been characterized as a selective PPARγ modulator with an EC50 value comparable to that of traditional agonists but without adipogenic effects.
- Potential for Metabolic Disease Applications: The unique profile suggests possible future applications beyond gout treatment.
Eigenschaften
IUPAC Name |
sodium;2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2S.Na/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14;/h1-4,7-8,10H,5-6,9H2,(H,22,23);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYMVLTWIBGEMC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Br)SCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN3NaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1151516-14-1 | |
Record name | Lesinurad sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1151516141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LESINURAD SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25UH266CV3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.